molecular formula C18H20N2O4S B2926516 3-methoxy-N-[3-(pyrrolidine-1-carbonyl)phenyl]benzenesulfonamide CAS No. 690647-82-6

3-methoxy-N-[3-(pyrrolidine-1-carbonyl)phenyl]benzenesulfonamide

Cat. No.: B2926516
CAS No.: 690647-82-6
M. Wt: 360.43
InChI Key: KYBGSUOHVUMUQD-UHFFFAOYSA-N
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Description

. This compound is characterized by its complex structure, which includes a methoxy group, a pyrrolidine ring, and a benzenesulfonamide moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-N-[3-(pyrrolidine-1-carbonyl)phenyl]benzenesulfonamide typically involves multiple steps, including the formation of the pyrrolidine ring and the attachment of the benzenesulfonamide group. One common method involves the reaction of 3-methoxybenzenesulfonyl chloride with 3-(pyrrolidine-1-carbonyl)aniline under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide, and the product is purified by recrystallization or chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. For example, continuous flow reactors can be used to optimize reaction conditions and increase yield. Additionally, the use of automated synthesis platforms can help streamline the production process and reduce the need for manual intervention .

Chemical Reactions Analysis

Types of Reactions

3-methoxy-N-[3-(pyrrolidine-1-carbonyl)phenyl]benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the pyrrolidine ring can be reduced to form an alcohol.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxylated derivative, while reduction of the carbonyl group can produce an alcohol .

Scientific Research Applications

3-methoxy-N-[3-(pyrrolidine-1-carbonyl)phenyl]benzenesulfonamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-methoxy-N-[3-(pyrrolidine-1-carbonyl)phenyl]benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors and enzymes, modulating their activity. For example, it may inhibit the activity of specific enzymes involved in metabolic pathways, leading to changes in cellular function .

Comparison with Similar Compounds

Similar Compounds

    3-methoxy-phenyl-pyrrolidine: Similar structure but lacks the benzenesulfonamide group.

    N-phenyl-pyrrolidine: Similar structure but lacks the methoxy group.

    Benzenesulfonamide derivatives: Compounds with similar sulfonamide groups but different substituents.

Uniqueness

3-methoxy-N-[3-(pyrrolidine-1-carbonyl)phenyl]benzenesulfonamide is unique due to its combination of functional groups, which confer specific chemical and biological properties.

Properties

IUPAC Name

3-methoxy-N-[3-(pyrrolidine-1-carbonyl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4S/c1-24-16-8-5-9-17(13-16)25(22,23)19-15-7-4-6-14(12-15)18(21)20-10-2-3-11-20/h4-9,12-13,19H,2-3,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYBGSUOHVUMUQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)S(=O)(=O)NC2=CC=CC(=C2)C(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501328412
Record name 3-methoxy-N-[3-(pyrrolidine-1-carbonyl)phenyl]benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501328412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

47.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49821705
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

690647-82-6
Record name 3-methoxy-N-[3-(pyrrolidine-1-carbonyl)phenyl]benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501328412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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